molecular formula C15H16N2O4S B2691833 (2E)-3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 890605-78-4

(2E)-3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B2691833
CAS RN: 890605-78-4
M. Wt: 320.36
InChI Key: GCVBEXZJQXFKFE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves various techniques and methodologies .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound interacts with other substances. This can include understanding its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides represent a significant class of compounds with a wide array of clinical uses. The sulfonamide group is integral to many drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors, highlighting their versatility in drug development. Notably, sulfonamide CAIs are explored for their antiglaucoma properties, demonstrating the utility of sulfonamides in targeting specific disease states. Research also points to the ongoing development of novel sulfonamides for selective applications, such as antiglaucoma drugs and antitumor agents, underscoring the continuous need for innovative sulfonamide-based therapies (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Furan Derivatives and Biomass Conversion

Furan derivatives, particularly those related to 5-hydroxymethylfurfural (HMF), are pivotal in the conversion of plant biomass into valuable chemical products. These derivatives play crucial roles in the development of new polymers, functional materials, and fuels, offering a sustainable alternative to non-renewable hydrocarbon sources. This research emphasizes the importance of furan derivatives in advancing green chemistry and highlights their potential in replacing traditional hydrocarbon feedstocks in various industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It refers to the specific biochemical interaction through which the compound produces its effect .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications, ongoing research, and areas that need further investigation .

properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-12-5-6-13(21-12)7-10-15(18)17-11-3-8-14(9-4-11)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVBEXZJQXFKFE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

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